10H-phenothiazine-3-thiol
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Overview
Description
10H-phenothiazine-3-thiol: is a sulfur-containing heterocyclic compound derived from phenothiazine Phenothiazine itself is a well-known and versatile building block in various fields due to its unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-phenothiazine-3-thiol typically involves the reaction of 2-aminobenzenethiols with O-halonitrobenzenes. This reaction is followed by oxidation using reagents such as 30% hydrogen peroxide in glacial acetic acid . Another method involves the Smiles rearrangement of 2-formamido-2′-nitrodiphenyl sulfides in alcoholic potassium hydroxide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions: 10H-phenothiazine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki coupling, to form more complex structures.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid.
Substitution: Halogenating agents for electrophilic substitution.
Coupling Reactions: Palladium catalysts for Suzuki coupling.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Substitution Products: Halogenated derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
10H-phenothiazine-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential as a photoredox catalyst in biological transformations.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of optoelectronic materials and sensors.
Mechanism of Action
The mechanism of action of 10H-phenothiazine-3-thiol involves its ability to participate in redox reactions. The thiol group can undergo oxidation, leading to the formation of reactive intermediates that can interact with various molecular targets. These interactions can modulate biological pathways and result in therapeutic effects .
Comparison with Similar Compounds
Phenothiazine: The parent compound, known for its use in antipsychotic medications.
10H-phenothiazine-5,5-dioxide: An oxidized derivative with different reactivity and applications.
Phenothiazine-thiophene hydrazone: A derivative used as a chemosensor for detecting metal ions.
Uniqueness: 10H-phenothiazine-3-thiol is unique due to the presence of the thiol group, which enhances its reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form complex structures makes it a valuable compound in research and industry.
Properties
CAS No. |
27414-89-7 |
---|---|
Molecular Formula |
C12H9NS2 |
Molecular Weight |
231.3 g/mol |
IUPAC Name |
10H-phenothiazine-3-thiol |
InChI |
InChI=1S/C12H9NS2/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13-10/h1-7,13-14H |
InChI Key |
AUZHFOZAWBCRKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)S |
Origin of Product |
United States |
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